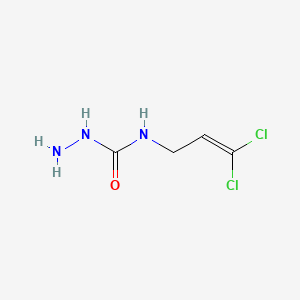
N-(3,3-Dichloroallyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dichloroallyl)hydrazinecarboxamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarboxamide group attached to a 3,3-dichloroallyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dichloroallyl)hydrazinecarboxamide typically involves the reaction of 3,3-dichloroallyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 3,3-Dichloroallyl Chloride: This intermediate is synthesized by chlorination of allyl chloride using chlorine gas.
Reaction with Hydrazinecarboxamide: The 3,3-dichloroallyl chloride is then reacted with hydrazinecarboxamide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,3-Dichloroallyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
N-(3,3-Dichloroallyl)hydrazinecarboxamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which N-(3,3-Dichloroallyl)hydrazinecarboxamide exerts its effects involves interactions with molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
- N-(3,4-Dichlorophenyl)hydrazinecarboxamide
- N-(3-Chlorophenyl)hydrazinecarboxamide
- Hydrazinecarboxamide, N,N-diphenyl-
Comparison: N-(3,3-Dichloroallyl)hydrazinecarboxamide is unique due to its 3,3-dichloroallyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dichloroallyl moiety enhances its potential for various chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C4H7Cl2N3O |
|---|---|
Poids moléculaire |
184.02 g/mol |
Nom IUPAC |
1-amino-3-(3,3-dichloroprop-2-enyl)urea |
InChI |
InChI=1S/C4H7Cl2N3O/c5-3(6)1-2-8-4(10)9-7/h1H,2,7H2,(H2,8,9,10) |
Clé InChI |
SQSXLEOLEQKQAV-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(Cl)Cl)NC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
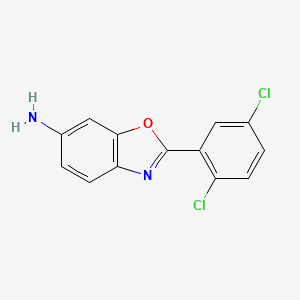
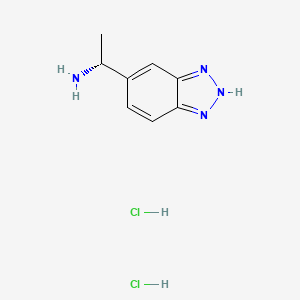
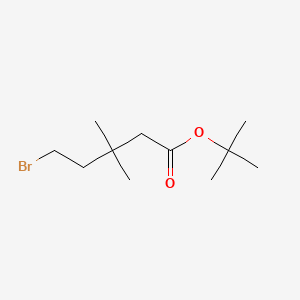
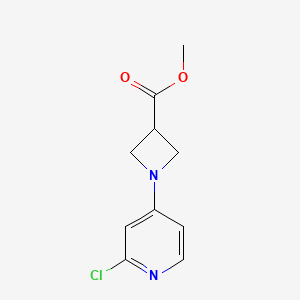
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
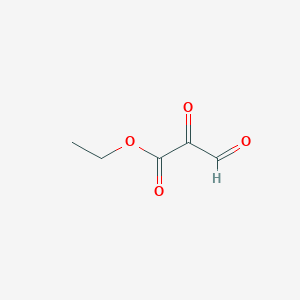
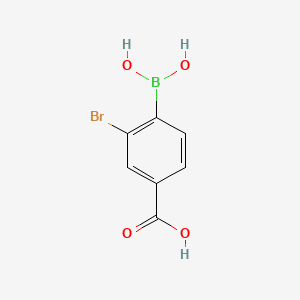
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid](/img/structure/B13453245.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
